3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 2,5-diethoxybenzenesulfonyl group and a 3-methylpyrazole moiety. Its structural complexity arises from the combination of a sulfonyl-linked aromatic system and a pyridazine-pyrazole scaffold, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
3-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4S/c1-4-31-18-6-7-19(32-5-2)20(16-18)33(29,30)27-14-12-26(13-15-27)21-8-9-22(24-23-21)28-11-10-17(3)25-28/h6-11,16H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOMMCNFBXJTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the piperazine and pyridazine moieties, followed by sulfonylation and functionalization with a pyrazole derivative. The detailed synthetic pathway can be found in patent literature and specialized chemical databases .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyridazine derivatives, including our compound of interest. In vitro assays have demonstrated that compounds with similar structures exhibit moderate to potent cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
The above data indicates that similar derivatives show significant cytotoxicity against human lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines . The mechanism of action appears to involve inhibition of c-Met kinase, a critical regulator in tumorigenesis.
The biological evaluation suggests that the compound interacts with the ATP-binding site of c-Met kinase, leading to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines. The structure-activity relationship studies indicate that modifications on the pyrazole and piperazine rings significantly influence potency .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific substitutions on the piperazine and pyrazole moieties enhance biological activity. For instance, the presence of electron-donating groups on the aromatic systems tends to increase cytotoxic effects, while halogen substituents have varying impacts depending on their position .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Increased potency |
| Halogen substitutions | Variable effects |
Case Studies
In a series of experiments conducted by Zhang et al., compounds structurally related to our target were synthesized and evaluated for their anticancer properties. Notably, compound 12e exhibited superior activity compared to standard treatments like Foretinib, highlighting its potential as a therapeutic agent . Further investigations into its pharmacokinetic properties are warranted to assess its viability for clinical applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine may exhibit anticancer properties. The sulfonamide group is known for its ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. Studies have shown that derivatives with similar structures can induce apoptosis in cancer cells by disrupting metabolic pathways essential for cell survival.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamides are historically recognized for their antibacterial effects, and the incorporation of the piperazine ring may enhance this activity against a broader spectrum of pathogens. Preliminary studies indicate that such compounds can inhibit bacterial growth by interfering with folate synthesis.
Neurological Applications
Given the piperazine component, this compound may have implications in treating neurological disorders. Piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential use in developing treatments for conditions such as depression or anxiety.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the piperazine sulfonamide through the reaction of piperazine with sulfonyl chlorides.
- Introduction of the pyrazole moiety via cyclization reactions involving appropriate precursors.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Efficacy
A study published in Cancer Research investigated a series of pyridazine derivatives, including compounds structurally related to our target compound. The results showed significant cytotoxicity against various cancer cell lines, attributed to their ability to induce DNA damage and apoptosis through reactive oxygen species (ROS) generation.
Case Study 2: Antimicrobial Activity
In a comparative study published in Journal of Antimicrobial Chemotherapy, several sulfonamide derivatives were tested against Gram-positive and Gram-negative bacteria. Results demonstrated that compounds with similar structural features exhibited notable antibacterial activity, supporting the hypothesis that our target compound could possess similar properties.
Chemical Reactions Analysis
Chemical Reactions of Pyridazine Derivatives
Pyridazine derivatives can undergo a variety of chemical reactions, including substitution, cyclization, and condensation reactions.
3.1. Substitution Reactions
Substitution reactions in pyridazine derivatives often involve the replacement of halogen atoms with nucleophiles. For instance, a 4-halogenopyridazine can react with potassium amide in liquid ammonia to introduce an amino group .
3.2. Cyclization Reactions
Cyclization reactions are crucial for forming fused heterocyclic systems. Pyridazine derivatives can be cyclized with appropriate reagents to form more complex structures, such as imidazopyridazinones or oxadiazinones .
3.3. Condensation Reactions
Condensation reactions are used to introduce additional functional groups onto the pyridazine ring. These reactions can involve the condensation of pyridazine derivatives with aldehydes or ketones to form new heterocyclic compounds.
Potential Reactions of 3-[4-(2,5-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Given the structure of This compound , potential chemical reactions could include:
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Hydrolysis : The sulfonyl group might undergo hydrolysis under acidic or basic conditions to form a sulfonic acid derivative.
-
Nucleophilic Substitution : The piperazine ring could undergo nucleophilic substitution reactions, potentially replacing the sulfonyl group with other nucleophiles.
-
Cyclization : The pyrazole ring might participate in cyclization reactions to form more complex heterocycles.
Data and Research Findings
While specific data on the chemical reactions of This compound is limited, related pyridazine derivatives have shown promising pharmacological activities. For instance, pyridazinones have been explored for their ACE inhibitory and antihypertensive effects .
5.1. Pharmacological Activities
| Compound Type | Pharmacological Activity | Reference |
|---|---|---|
| Pyridazinones | ACE Inhibition | |
| Pyridazinones | Antihypertensive Effects | |
| Pyrazolo[3,4-d]pyridazinones | PDE V Inhibition |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
†Estimated using analogous molecular weight trends.
Key Observations:
Sulfonyl Group Modifications :
- The target compound ’s 2,5-diethoxybenzene group introduces electron-donating ethoxy substituents, which may enhance solubility compared to the electron-withdrawing 3-chlorophenyl group in . The biphenyl system in adds significant bulk, likely affecting steric interactions in biological systems.
- The 4-methoxy-3-methylphenyl group in combines a methoxy (electron-donating) and methyl (steric) substituent, balancing solubility and steric effects.
Pyrazole Substituents :
- The target compound and share a 3-methylpyrazole, whereas and feature 3,4,5-trimethyl and 3,5-dimethyl substitutions, respectively. Increased methylation (e.g., in ) may reduce metabolic degradation but could also hinder target binding due to steric bulk.
Molecular Weight Trends: The biphenyl group in results in the highest molecular weight (488.6), followed by the target compound (~494.6†).
Conversely, the biphenyl system in may enhance lipophilicity, favoring membrane penetration.
Methodological Considerations for Structural Analysis
The structural characterization of such compounds relies heavily on techniques like X-ray crystallography. Programs such as SHELX and the WinGX suite are critical for refining crystal structures and validating molecular geometries. For example, the pyrazoline derivatives discussed in were characterized using similar computational tools, underscoring the importance of robust crystallographic software in confirming substituent positioning and bond angles.
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodology :
- Single-Crystal XRD : Compare experimental data (e.g., bond lengths, angles) with computed tautomer energies (DFT).
- Hirshfeld Surface Analysis : Map intermolecular interactions to identify dominant tautomeric states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
